molecular formula C15H21BrN2O4 B1628712 2-(N,N-DiBOC-Amino)-5-bromopyridine CAS No. 209959-28-4

2-(N,N-DiBOC-Amino)-5-bromopyridine

Cat. No. B1628712
CAS RN: 209959-28-4
M. Wt: 373.24 g/mol
InChI Key: AVJZDKRYPXHWDM-UHFFFAOYSA-N
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Description

2-(N,N-DiBOC-Amino)-5-bromopyridine is a chemical compound with the molecular formula C15H21BrN2O4 and a molecular weight of 373.24 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine involves the protection of amino functions with Boc (tert-butyl carbamate). This process is commonly used in peptide synthesis . The Boc group can be introduced and removed under a variety of conditions . A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described, which involves the use of isocyanate intermediates .


Molecular Structure Analysis

The 3D structure of Boc-compounds, including those similar to 2-(N,N-DiBOC-Amino)-5-bromopyridine, has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in these molecules .


Chemical Reactions Analysis

The chemical reactions involving 2-(N,N-DiBOC-Amino)-5-bromopyridine primarily involve the protection and deprotection of the Boc group. The Boc group is stable towards most nucleophiles and bases . When diamines were treated with 1 equivalent of (Boc)2O, mono-N-Boc-protected diamines were formed, and with 2–2.5 equivalents of (Boc)2O, rapid formation of di-Boc derivatives occurred .

Scientific Research Applications

Electrocatalytic Synthesis and Carboxylation

One of the primary applications of 2-amino-5-bromopyridine derivatives is in the field of electrocatalytic synthesis. Gennaro et al. (2004) demonstrated the feasibility of electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of 2-amino-5-bromopyridine in the presence of CO2, highlighting the silver electrode's remarkable electrocatalytic effect for the reduction of the bromo derivative under mild conditions (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004). Furthermore, Feng et al. (2010) investigated a new electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, achieving high yield and selectivity, which underscores the potential for green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

Amination and Cross-Coupling Reactions

The compound also finds significant application in amination and cross-coupling reactions, which are pivotal in synthesizing bioactive molecules and organic materials. Lang et al. (2001) explored the use of copper catalysis for the amination of aryl halides, including bromopyridines, under mild conditions, demonstrating an efficient pathway for synthesizing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001). Additionally, Bolliger, Oberholzer, and Frech (2011) emphasized the significance of 2-aminopyridines as key structural cores in bioactive natural products, utilizing reactions between dibromopyridine and various amines to yield high-value 6-bromopyridine-2-amines for further cross-coupling reactions, showcasing the versatility and importance of bromopyridine derivatives in medicinal chemistry and organic synthesis (Bolliger, Oberholzer, & Frech, 2011).

Spectroscopic and Docking Studies

Beyond synthetic applications, 2-amino-5-bromopyridine derivatives have been subject to quantum mechanical, spectroscopic, and docking studies to understand their molecular structure, vibrational characteristics, and potential biological activity. Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine, providing insights into its electronic and vibrational properties, and explored its potential as a non-linear optical (NLO) material and in drug design through docking studies (Abraham, Prasana, & Muthu, 2017).

Mechanism of Action

Target of Action

It’s important to note that this compound contains a boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects amine groups from unwanted reactions, allowing chemists to selectively manipulate other parts of the molecule .

Mode of Action

The Boc group in 2-(N,N-DiBOC-Amino)-5-bromopyridine serves to protect the amine functionality during chemical reactions . It is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions, freeing the amine to participate in subsequent reactions .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of peptides , which play crucial roles in various biological processes, including enzymatic reactions, hormone regulation, and cellular signaling .

Pharmacokinetics

For instance, Boc protection can enhance the stability of a compound, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions (e.g., acidic) can also influence the metabolism and excretion of the compound .

Result of Action

As a boc-protected amine, this compound can be used to selectively synthesize more complex molecules, including peptides . These molecules can have various effects at the molecular and cellular levels, depending on their structure and function .

Action Environment

The action of 2-(N,N-DiBOC-Amino)-5-bromopyridine can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Acidic conditions can lead to the removal of the Boc group . Furthermore, the presence of certain reagents or catalysts can influence the reactions involving this compound .

Safety and Hazards

2-(N,N-DiBOC-Amino)-5-bromopyridine is intended for research and development use only, under the supervision of a technically qualified individual . Safety data sheets recommend washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if contact occurs .

Future Directions

The future directions in the research of 2-(N,N-DiBOC-Amino)-5-bromopyridine could involve further exploration of its synthesis methods, particularly the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Additionally, more studies could be conducted on the deprotection of the Boc group using different reagents .

properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-8-7-10(16)9-17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJZDKRYPXHWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595028
Record name Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N,N-DiBOC-Amino)-5-bromopyridine

CAS RN

209959-28-4
Record name Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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